Feglymycin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKBRUTBCTBKE-OVYRLPCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H97N13O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Feglymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. DSM 11171

For Researchers, Scientists, and Drug Development Professionals

Introduction

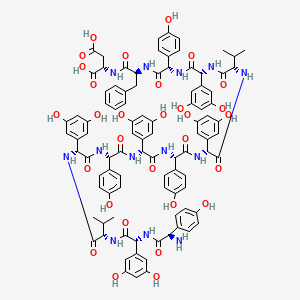

Feglymycin is a novel peptide antibiotic discovered from the fermentation broth of Streptomyces sp. DSM 11171.[1] This linear peptide is notable for its unique structure, comprising 13 amino acids, including four residues of 3-hydroxyphenylglycine and five residues of 3,5-dihydroxyphenylglycine.[1] this compound has garnered significant interest within the scientific community due to its potent biological activities, exhibiting both anti-HIV and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of drug discovery and development.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [1] |

| Molecular Weight | 1900.90 g/mol | [1] |

| Amino Acid Composition | 13 amino acids, including four 3-hydroxyphenylglycine and five 3,5-dihydroxyphenylglycine residues | [1] |

Production of this compound

Fermentation of Streptomyces sp. DSM 11171

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. DSM 11171. While the specific fermentation medium composition and conditions for optimal this compound production are not extensively detailed in the public domain, general protocols for the cultivation of Streptomyces species for antibiotic production can be adapted.

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of Streptomyces sp. DSM 11171 is prepared by inoculating a suitable seed medium and incubating for a specified period to achieve a high density of viable cells.

-

Production Fermentation: The production medium, typically rich in carbon and nitrogen sources, is inoculated with the seed culture. Fermentation is carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to maximize the yield of this compound.

-

Monitoring: The production of this compound in the fermentation broth is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

References

- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

Feglymycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feglymycin, a non-ribosomally synthesized peptide antibiotic, exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its targeted inhibition of the early stages of peptidoglycan biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound is a linear 13-amino acid peptide antibiotic produced by Streptomyces sp. DSM 11171.[1] Initially noted for its antiviral properties, subsequent research has highlighted its antibacterial potential, particularly against challenging Gram-positive pathogens.[1][2] The unique structure of this compound, which includes non-proteinogenic amino acids, contributes to its specific mode of action, differentiating it from many existing classes of antibiotics.[1] This guide will elucidate the molecular basis of this compound's antibacterial activity.

Core Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary mechanism by which this compound exerts its bactericidal effect on Gram-positive bacteria is through the disruption of cell wall biosynthesis. Specifically, it targets and inhibits two crucial cytoplasmic enzymes in the peptidoglycan synthesis pathway: MurA and MurC.[3]

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. Its synthesis is a multi-step process that begins in the cytoplasm. The initial steps involve the enzymatic conversion of UDP-N-acetylglucosamine (UNAG) to UDP-N-acetylmuramic acid (UNAM), followed by the sequential addition of amino acids to form the UDP-N-acetylmuramyl-pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

Inhibition of MurA

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UNAG. This compound has been shown to be a noncompetitive inhibitor of MurA from both E. coli and S. aureus.[3]

Inhibition of MurC

MurC (UDP-N-acetylmuramate:L-alanine ligase) is responsible for the ATP-dependent addition of the first amino acid, L-alanine, to UNAM. This compound is a potent inhibitor of MurC, and it is noteworthy as the first natural product inhibitor identified with MurC as a primary target.[3] The inhibition of MurC from both E. coli and S. aureus has been demonstrated.[3]

Quantitative Data

The following tables summarize the known quantitative data for this compound's activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Gram-Positive Bacterium | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 32 - 64 | [4] |

Table 2: Inhibition Constants (Ki) and IC50 Values for this compound against MurA and MurC

| Enzyme | Source Organism | Ki (µM) | IC50 (µM) | Reference(s) |

| MurA | E. coli | 3.4 | 3.4 | [3] |

| MurA | S. aureus | 3.5 | 3.5 | [3] |

| MurC | E. coli | 0.3 | - | [3] |

| MurC | S. aureus | 1.0 | 1.0 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MurA and MurC Enzyme Inhibition Assays (Malachite Green Assay)

This assay measures the activity of MurA and MurC by detecting the inorganic phosphate (Pi) released from the hydrolysis of ATP. The amount of Pi is quantified using a malachite green-based reagent.

Materials:

-

Purified MurA or MurC enzyme

-

Substrates:

-

For MurA: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)

-

For MurC: UDP-N-acetylmuramic acid (UNAM), L-alanine, and ATP

-

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5-8.0, containing MgCl2)

-

Malachite Green Reagent

-

Microplate reader

Protocol for MurC Inhibition:

-

Reaction Setup: In a microplate well, combine the assay buffer, a known concentration of purified MurC enzyme, and varying concentrations of this compound (or DMSO for the control).

-

Reaction Initiation: Start the enzymatic reaction by adding the substrates: UNAM, L-alanine, and ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

-

Absorbance Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control (no this compound). The IC50 value can be determined by plotting percent inhibition against this compound concentration.

Morphological Effects on Gram-Positive Bacteria

Inhibition of peptidoglycan synthesis, the primary mechanism of this compound, is known to cause significant morphological changes in bacteria. While specific studies on the morphological effects of this compound are not extensively available, the general consequences of targeting the cell wall in Gram-positive bacteria include:

-

Cell Swelling and Rounding: Disruption of peptidoglycan synthesis weakens the cell wall, leading to an inability to withstand internal turgor pressure. This results in cell swelling and a loss of the characteristic cell shape, often leading to a more spherical or ovoid appearance.

-

Cell Lysis: In many cases, the compromised cell wall eventually ruptures, leading to cell lysis and death.

The specific morphological outcome can depend on which precise step of peptidoglycan synthesis is inhibited.

Conclusion and Future Directions

This compound presents a compelling profile as an antibacterial agent against Gram-positive bacteria due to its targeted inhibition of the essential peptidoglycan biosynthesis enzymes, MurA and MurC. Its novel mechanism, particularly the potent inhibition of MurC, makes it a valuable subject for further investigation in the face of rising antibiotic resistance.

Future research should focus on:

-

Expanding the antibacterial spectrum analysis of this compound against a broader range of Gram-positive pathogens.

-

Conducting detailed structural studies to elucidate the precise binding interactions between this compound and its target enzymes.

-

Investigating the potential for synergistic effects when combined with other classes of antibiotics.

-

Exploring medicinal chemistry approaches to optimize the potency, pharmacokinetic properties, and spectrum of activity of this compound analogs.

This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug developers in these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Antimicrobial Peptides as Anti-Infectives against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Feglymycin: A Potent Inhibitor of HIV-1 Viral Replication by Targeting the Envelope Glycoprotein gp120

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Feglymycin, a natural 13-mer peptide derived from Streptomyces species, has emerged as a promising anti-HIV-1 agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of this compound's inhibitory effects on HIV-1 replication, its molecular target, and the experimental methodologies used to elucidate its antiviral properties. This compound consistently demonstrates inhibition of HIV-1 replication in the lower micromolar range by directly binding to the viral envelope glycoprotein gp120, thereby blocking the interaction between gp120 and the cellular CD4 receptor, a critical step in viral entry.[1] Furthermore, this compound effectively inhibits both cell-to-cell transmission of the virus and DC-SIGN-mediated viral transfer, highlighting its potential to combat various modes of HIV-1 dissemination.[1] Resistance studies have identified specific mutations in gp120 that confer reduced susceptibility to this compound, providing valuable insights into its binding site and mechanism of action.

Quantitative Analysis of Anti-HIV-1 Activity

The inhibitory activity of this compound against various HIV-1 strains and its cytotoxic profile have been quantitatively assessed in different cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: Anti-HIV-1 Activity of this compound in MT-4 Cells

| HIV-1 Strain | Coreceptor Tropism | EC50 (µM) |

| IIIB | X4 | 2.9 ± 0.8 |

| NL4.3 | X4 | 3.5 ± 1.0 |

| HE | R5/X4 | 4.1 ± 1.2 |

EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50% in MT-4 cells.

Table 2: Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Strain | Coreceptor Tropism | EC50 (µM) |

| BaL | R5 | 5.2 ± 1.5 |

EC50 value represents the concentration of this compound required to inhibit HIV-1 replication by 50% in PBMCs.

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| MT-4 | >52.6 |

| CEM | >52.6 |

| C8166 | >52.6 |

CC50 values represent the concentration of this compound that results in 50% cytotoxicity to the respective cell lines.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound exerts its antiviral activity by targeting the initial stage of the HIV-1 lifecycle: viral entry. The peptide directly interacts with the viral envelope glycoprotein gp120, a key protein responsible for binding to the host cell's CD4 receptor.[1] This interaction sterically hinders the binding of gp120 to CD4, thereby preventing the subsequent conformational changes in the viral envelope necessary for fusion with the host cell membrane.

Experimental Protocols

Anti-HIV-1 Replication Assay

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a susceptible cell line.

Materials:

-

MT-4 cells

-

HIV-1 stocks (e.g., IIIB, NL4.3)

-

This compound stock solution

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

96-well microplates

-

p24 antigen ELISA kit

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the wells containing MT-4 cells.

-

Infect the cells with a standardized amount of HIV-1 stock (e.g., 100 CCID50).

-

Include control wells: virus-infected cells without this compound (virus control) and uninfected cells (cell control).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit.

-

Calculate the 50% effective concentration (EC50) by determining the this compound concentration that reduces p24 production by 50% compared to the virus control.

References

Feglymycin's Interaction with gp120 and Inhibition of HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feglymycin, a naturally occurring 13-mer peptide derived from Streptomyces, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp120, detailing its mechanism of action as a viral entry inhibitor. The guide summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and presents visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the development of novel anti-HIV-1 therapeutics.

Introduction

The HIV-1 envelope glycoprotein gp120 is a critical component of the viral entry machinery, mediating the initial attachment of the virus to the host cell surface via the CD4 receptor.[2][3] This interaction triggers conformational changes in gp120, exposing the binding site for a coreceptor (CCR5 or CXCR4) and subsequently leading to membrane fusion and viral entry. Molecules that can effectively block the gp120-CD4 interaction are therefore promising candidates for antiretroviral therapy.

This compound has emerged as one such candidate. This peptide antibiotic consistently inhibits HIV-1 replication at concentrations in the lower micromolar range.[1] Its primary mechanism of action is the potent and direct interaction with gp120, functioning as a gp120/CD4 binding inhibitor.[1] This guide delves into the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction between this compound and HIV-1 gp120, as well as its inhibitory activity against HIV-1.

Table 1: this compound - HIV-1 gp120 Binding Affinity

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | Data not available in abstract | Surface Plasmon Resonance (SPR) | [1] |

Note: Specific kinetic parameters (Kon, Koff) and the equilibrium dissociation constant (Kd) are anticipated to be available in the full-text publication of Princen et al., Virology 2012.

Table 2: this compound Anti-HIV-1 Activity

| HIV-1 Strain | IC50 / EC50 | Assay Type | Cell Line | Source |

| HIV-1 IIIB | Lower µM range | Not specified in abstract | Not specified in abstract | [1] |

| Other Strains | Data not available in abstract | Not specified in abstract | Not specified in abstract | [1] |

Note: A comprehensive list of IC50 or EC50 values against a panel of HIV-1 strains (including X4 and R5 tropic viruses) is expected to be found in the full-text article.

Table 3: this compound Resistance Mutations in gp120

| Mutation | Fold Resistance | Method of Selection | Source |

| I153L | Data not available in abstract | In vitro passage of HIV-1 IIIB | [1] |

| K457I | Data not available in abstract | In vitro passage of HIV-1 IIIB | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with gp120 and its anti-HIV-1 activity.

Surface Plasmon Resonance (SPR) Analysis of this compound-gp120 Interaction

SPR is a label-free technique used to measure real-time biomolecular interactions.[4]

Objective: To determine the binding kinetics (association and dissociation rates) and affinity of this compound for recombinant HIV-1 gp120.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant HIV-1 gp120 (from various strains, e.g., IIIB, BaL)

-

This compound (synthetic)

-

HBS-EP+ buffer (or similar)

Protocol:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with HBS-EP+ buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Inject recombinant gp120 (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

-

Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block any remaining active sites.

-

A reference flow cell should be prepared similarly but without gp120 immobilization to serve as a negative control.

-

-

Analyte Binding:

-

Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.1 µM to 10 µM).

-

Inject each concentration of this compound over the gp120-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 180 seconds).

-

Allow for a dissociation phase by flowing HBS-EP+ buffer over the sensor surface for a specified time (e.g., 300 seconds).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the experimental flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 entry into target cells.

Objective: To determine the concentration of this compound required to inhibit HIV-1 infection by 50% (IC50).

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-inducible luciferase and β-galactosidase reporter genes)

-

HIV-1 viral stocks (e.g., laboratory-adapted strains like NL4-3, BaL, or pseudoviruses)

-

This compound

-

96-well flat-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Plating:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the HIV-1 virus stock with the this compound dilutions for 1 hour at 37°C in a separate 96-well plate.

-

-

Infection:

-

Remove the culture medium from the TZM-bl cells and add the virus-feglymycin mixture to the wells.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C.

-

-

Luminescence Measurement:

-

Remove the culture supernatant and lyse the cells by adding luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no this compound).

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Visualizations

Proposed Mechanism of this compound Action

The primary mechanism of this compound is the direct binding to HIV-1 gp120, which in turn blocks the interaction of gp120 with the host cell's CD4 receptor. This prevents the initial step of viral attachment and subsequent entry.

Caption: this compound binds to gp120, inhibiting its attachment to the CD4 receptor.

Experimental Workflow for HIV-1 Neutralization Assay

The following diagram illustrates the key steps involved in a typical TZM-bl based HIV-1 neutralization assay to evaluate the efficacy of an inhibitor like this compound.

Caption: Workflow of a TZM-bl based HIV-1 neutralization assay.

Conclusion

This compound represents a promising peptide-based inhibitor of HIV-1 entry. Its mechanism of action, centered on the direct inhibition of the gp120-CD4 interaction, provides a clear rationale for its antiviral activity. The identification of resistance mutations in gp120 further validates its target and offers valuable insights for the design of second-generation inhibitors with improved potency and a higher barrier to resistance. Further research, including detailed structural studies of the this compound-gp120 complex and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this natural peptide.

References

- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Feglymycin: A Dual Inhibitor of MurA and MurC in Bacterial Peptidoglycan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Feglymycin, a natural 13-mer peptide antibiotic, has emerged as a promising candidate in the quest for novel antimicrobial agents.[1] Exhibiting activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, this compound distinguishes itself through a unique mechanism of action: the dual inhibition of two essential cytoplasmic enzymes in the bacterial peptidoglycan synthesis pathway, MurA and MurC.[1][2] This whitepaper provides a comprehensive technical overview of the inhibitory action of this compound on these key enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[3] Its biosynthesis is a complex, multi-step process, making it an attractive target for antibiotic development.[4] The cytoplasmic phase of this pathway, catalyzed by the Mur ligase family (MurA-F), is particularly crucial as these enzymes are highly conserved across various bacterial species and absent in eukaryotes.[5] this compound's ability to selectively inhibit MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramoyl-L-alanine ligase) underscores its potential as a lead compound for the development of new antibiotics with a reduced likelihood of cross-resistance to existing drug classes.[1][6]

Mechanism of Action: Dual Noncompetitive Inhibition

This compound exerts its antibacterial effect by disrupting the initial cytoplasmic steps of peptidoglycan biosynthesis.[4] Specifically, it has been identified as a noncompetitive inhibitor of both MurA and MurC enzymes in both Escherichia coli and Staphylococcus aureus.[1] This mode of inhibition signifies that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

The dual-targeting nature of this compound is a significant advantage, as it may reduce the likelihood of resistance development. Bacteria would need to acquire mutations in two separate essential genes to overcome the antibiotic's effect.

Quantitative Inhibition Data

The inhibitory potency of this compound against MurA and MurC has been quantified through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A summary of these values from studies on E. coli and S. aureus enzymes is presented below for clear comparison.

| Enzyme | Organism | IC50 (µM) | Ki (µM) |

| MurA | E. coli | 3.4 | 3.4 |

| S. aureus | 3.5 | 3.5 | |

| MurC | E. coli | 0.3 | - |

| S. aureus | 1.0 | - |

Table 1: Inhibitory Activity of this compound against MurA and MurC Enzymes. [1]

Peptidoglycan Synthesis Pathway and this compound Inhibition

The cytoplasmic stage of peptidoglycan synthesis begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmuramic acid (UDP-MurNAc), a process initiated by the enzyme MurA. Subsequently, a series of amino acids are sequentially added to UDP-MurNAc by the Mur ligases (MurC, MurD, MurE, and MurF) to form the UDP-MurNAc-pentapeptide precursor.[7][4] this compound disrupts this pathway at two critical junctures, as illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Potential Inhibitor Targeting MurC Ligase of the Drug Resistant Pseudomonas aeruginosa Strain through Structure-Based Virtual Screening Approach and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Feglymycin and Its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feglymycin, a linear 13-mer peptide isolated from Streptomyces sp., has emerged as a molecule of significant interest in the scientific community due to its dual biological activities. It exhibits potent anti-HIV activity and notable antibacterial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a non-ribosomally synthesized peptide characterized by a high content of unusual nonproteinogenic amino acids, specifically 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.[1] Its unique structure is responsible for its distinct biological functions. The primary antiviral activity of this compound is directed against the Human Immunodeficiency Virus (HIV), where it acts as an entry inhibitor.[2][3] Concurrently, its antibacterial properties are attributed to the disruption of bacterial cell wall synthesis.[4] The exploration of this compound derivatives, particularly through alanine scanning, has provided valuable insights into the structure-activity relationships (SAR) that govern its biological effects.[2]

Quantitative Biological Activity Data

The biological potency of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for anti-HIV activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anti-HIV Activity of this compound and Alanine-Scan Derivatives

| Compound | Target | Assay Cell Line | IC50 (µM) |

| This compound | HIV-1 replication | MT-4 | lower µM range[2] |

| [L-Ala13]-Feglymycin | HIV-1 replication | MT-4 | > 10 µM (Inactive)[2] |

Table 2: Antibacterial Activity of this compound and Alanine-Scan Derivatives against Staphylococcus aureus

| Compound | Target Enzyme | MIC (µM) |

| This compound | S. aureus growth | Potent (specific value not consistently reported)[3] |

| This compound | MurA (S. aureus) | IC50 = 3.5 |

| This compound | MurC (S. aureus) | IC50 = 1.0 |

| This compound | MurA (E. coli) | IC50 = 3.4 |

| This compound | MurC (E. coli) | IC50 = 0.3 |

Note: While described as potent, a specific MIC value for the parent this compound against S. aureus is not consistently cited across reviewed literature.

Mechanisms of Action

Anti-HIV Activity: Inhibition of Viral Entry

This compound's anti-HIV mechanism is centered on the inhibition of viral entry into the host cell. It directly targets the HIV envelope glycoprotein gp120, a critical component for the virus's attachment to the host cell's CD4 receptor.[2] By binding to gp120, this compound effectively blocks the interaction between the virus and the CD4 receptor, thereby preventing the initial step of HIV infection.[2] Alanine-scan analysis has revealed that the L-aspartic acid residue at position 13 of the this compound peptide is crucial for this anti-HIV activity.[2]

References

- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Feglymycin (CAS Number: 209335-49-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feglymycin is a naturally occurring 13-amino acid peptide antibiotic with potent dual-action antimicrobial properties.[1][2][3] Isolated from Streptomyces sp. DSM 11171, it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates notable efficacy as an antiviral agent against the Human Immunodeficiency Virus (HIV).[1][4][5] Its unique structure, rich in nonproteinogenic phenylglycine-type amino acids, presents both a challenge for chemical synthesis and an opportunity for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and synthetic approaches related to this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, virology, and medicinal chemistry.

Physicochemical Properties

This compound is a linear peptide with a complex structure characterized by a high content of hydroxyphenylglycine and dihydroxyphenylglycine residues.[5] These residues contribute to its unique conformational properties and biological activities.

| Property | Value | Source |

| CAS Number | 209335-49-9 | [2][7][8] |

| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [2][7][8] |

| Molecular Weight | 1900.88 g/mol | [2][8] |

| Appearance | Solid | [3][9] |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. | [3][9][10] |

| Amino Acid Sequence | H-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phe-DL-Asp-OH | [11] |

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting distinct pathways in bacteria and HIV.

Antibacterial Activity

This compound is active against a range of Gram-positive bacteria.[2] Its antibacterial effect stems from the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[4][12]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound specifically inhibits two key enzymes in the early cytoplasmic stages of peptidoglycan synthesis: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurC (UDP-N-acetylmuramate:L-alanine ligase).[13][14]

-

MurA Inhibition: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).

-

MurC Inhibition: MurC is responsible for the addition of L-alanine to UDP-N-acetylmuramic acid (UNAM), the product of the MurB-catalyzed reduction of the MurA product.

By inhibiting these enzymes, this compound disrupts the formation of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, leading to a weakened cell wall and eventual bacterial lysis.

Quantitative Antibacterial Activity

| Organism | MIC (µg/mL) |

| Gram-positive bacteria | 32-64 |

Antiviral Activity

This compound demonstrates potent anti-HIV activity by inhibiting viral entry into host cells.[1]

Mechanism of Action: Inhibition of HIV Entry

The primary target of this compound in the HIV life cycle is the viral envelope glycoprotein gp120.[1] this compound binds to gp120 and blocks its interaction with the primary host cell receptor, CD4. This inhibition of the gp120-CD4 binding is a critical first step in preventing the virus from entering and infecting T-cells.[1]

References

- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. medkoo.com [medkoo.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. bioaustralis.com [bioaustralis.com]

- 11. This compound | C95H97N13O30 | CID 16198635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Feglymycin: A Technical Guide to a Novel Antiviral and Antibacterial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feglymycin is a non-ribosomally synthesized peptide antibiotic with potent antiviral and antibacterial properties. Isolated from Streptomyces sp. DSM 11171, this 13-amino acid peptide has garnered significant interest for its unique mechanism of action against the Human Immunodeficiency Virus (HIV) and clinically relevant bacteria. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, experimental protocols for its isolation and characterization, and its distinct mechanisms of action.

Chemical and Physical Properties

This compound is a linear peptide with a molecular weight of approximately 1900.86 g/mol and a chemical formula of C95H97N13O30.[1][2] Its structure is notable for containing non-proteinogenic amino acids, including four 3-hydroxyphenylglycine and five 3,5-dihydroxyphenylglycine residues.

| Property | Value | Source |

| Molecular Weight | 1900.86 g/mol | [1][2] |

| Chemical Formula | C95H97N13O30 | [1][2] |

| Physical State | Solid | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3] |

Biological Activity

This compound exhibits a dual-action biological profile, functioning as both an antiviral and an antibacterial agent.

Antiviral Activity

This compound is a potent inhibitor of HIV-1 replication.[2] Its primary mechanism of action is the inhibition of viral entry into host cells. This compound directly targets the HIV-1 envelope glycoprotein gp120, a critical component for viral attachment to the host cell's CD4 receptor. By binding to gp120, this compound effectively blocks the interaction between the virus and the CD4 receptor, thus preventing the initial step of HIV infection.

Antibacterial Activity

This compound also demonstrates activity against Gram-positive bacteria. Its antibacterial mechanism involves the disruption of peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall. Specifically, this compound inhibits two key enzymes in this pathway: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC). This inhibition disrupts the formation of the peptidoglycan layer, leading to bacterial cell death.

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of this compound, based on published literature.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces sp. DSM 11171. A multi-step purification process is employed to obtain the pure peptide.

Workflow for this compound Isolation:

Caption: A generalized workflow for the isolation and purification of this compound.

A detailed protocol would involve:

-

Fermentation: Culturing Streptomyces sp. DSM 11171 in a suitable nutrient medium to promote the production of this compound.

-

Solid Phase Extraction: Passing the fermentation broth through a solid-phase extraction column to capture this compound and remove impurities.

-

Size Exclusion Chromatography: Further purifying the extract based on molecular size to separate this compound from other molecules.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column to achieve high-purity this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, confirming the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed three-dimensional structure and connectivity of the atoms within the molecule.

Anti-HIV Activity Assay

The antiviral activity of this compound against HIV is typically assessed using cell-based assays.

General Protocol for Anti-HIV Assay:

-

Cell Culture: Maintain a suitable host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene).

-

Viral Infection: Infect the host cells with a known titer of HIV-1 in the presence of varying concentrations of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. In TZM-bl cells, this is typically done by measuring the luciferase activity, which is proportional to the level of viral gene expression.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits 50% of viral replication.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against target bacteria.

General Protocol for MIC Assay:

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a standardized cell density.

-

Serial Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Signaling and Mechanistic Pathways

HIV Entry Inhibition Pathway

This compound's mechanism of HIV entry inhibition is a direct interaction with the viral envelope protein gp120.

Caption: this compound inhibits HIV entry by binding to gp120, preventing its interaction with the CD4 receptor.

Peptidoglycan Synthesis Inhibition Pathway

This compound disrupts bacterial cell wall synthesis by inhibiting the enzymes MurA and MurC.

Caption: this compound inhibits the bacterial peptidoglycan synthesis pathway by targeting MurA and MurC enzymes.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral and antibacterial therapeutics. Its unique dual-action mechanism, targeting both HIV entry and bacterial cell wall synthesis, makes it a subject of significant scientific interest. Further research into its structure-activity relationships and optimization of its pharmacological properties could pave the way for new and effective treatments for infectious diseases.

References

- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Highly Convergent Stereoselective Synthesis of Feglymycin: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the highly convergent and stereoselective synthesis of Feglymycin, a potent antiviral and antibacterial peptide. This guide summarizes key synthetic strategies, presents quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for critical steps. Visual diagrams of synthetic workflows are included to facilitate understanding.

This compound, a 13-mer peptide rich in non-proteinogenic arylglycine residues, presents a significant synthetic challenge due to the high propensity of these residues to racemize during peptide coupling.[1][2] Its potent anti-HIV and antibacterial activities make it an attractive target for chemical synthesis and analog development.[1] This document outlines three successful and distinct stereoselective synthetic approaches: the Süssmuth convergent synthesis, the Fuse linear/convergent hybrid synthesis using microflow technology, and the Johnston synthesis utilizing umpolung amide synthesis (UmAS).

Süssmuth's Convergent [4+3+6] Synthesis

The pioneering total synthesis of this compound by the Süssmuth group employed a highly convergent strategy, assembling the tridecapeptide from three protected fragments.[1] A key feature of this approach is the use of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent, which effectively suppresses racemization of the sensitive arylglycine units, particularly the 3,5-dihydroxyphenylglycine (Dpg) residues.[3] The synthesis proceeds via the coupling of a tetrapeptide, a tripeptide, and a hexapeptide.

Quantitative Data Summary: Süssmuth Synthesis

| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | Dipeptide formation | Boc-D-Dpg(Bn)₂-OH, H-Val-OBn | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 12 h | Boc-D-Dpg(Bn)₂-Val-OBn | 85 |

| 2 | Tetrapeptide assembly | Boc-D-Hpg(Bn)-OH, H-Dpg(Bn)₂-Val-OBn | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 12 h | Boc-D-Hpg(Bn)-Dpg(Bn)₂-Val-OBn | 78 |

| 3 | Fragment coupling | [Fragment 1+2], [Fragment 3] | DEPBT, HOBt, DIPEA, DMF, 0 °C to rt, 24 h | Protected this compound | 65 |

| 4 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 92 |

Experimental Protocol: DEPBT-Mediated Peptide Coupling

This protocol is representative for the fragment couplings in the Süssmuth synthesis.

-

Dissolve the N-terminally protected peptide fragment (1.0 equiv.) and the C-terminally protected peptide fragment (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.2 equiv.) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected peptide.

Synthetic Workflow: Süssmuth Convergent Strategy

Caption: Convergent synthesis of this compound by fragment coupling.

Fuse's Linear/Convergent Hybrid Synthesis via Microflow Technology

A significant advancement in the synthesis of this compound was reported by Fuse and colleagues, who developed a linear/convergent hybrid approach.[2] This strategy utilizes a microflow reactor for the critical amide bond formations involving the highly racemizable Dpg residues. The rapid and efficient mixing and precise temperature control within the microreactor, coupled with the use of triphosgene as an activator, dramatically suppresses epimerization, allowing for a more linear construction of key peptide fragments.[2]

Quantitative Data Summary: Fuse Synthesis

| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | Dipeptide synthesis (microflow) | Boc-D-Hpg(Bn)-OH, H-Val-OMe | Triphosgene, DIPEA, MeCN, 0.5 s residence time | Boc-D-Hpg(Bn)-Val-OMe | 95 |

| 2 | Linear elongation (microflow) | Boc-AAₙ-OH, H-AAₙ₊₁-Peptide | Triphosgene, DIPEA, MeCN, <1 s residence time | Boc-AAₙ-AAₙ₊₁-Peptide | 80-90 |

| 3 | Fragment coupling | Hexapeptide, Heptapeptide | DEPBT, HOBt, DIPEA, DMF | Protected this compound | 72 |

| 4 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 90 |

Experimental Protocol: Microflow Amide Bond Formation

-

Prepare two stock solutions:

-

Solution A: N-Boc-protected amino acid (1.0 equiv.) and DIPEA (2.2 equiv.) in acetonitrile.

-

Solution B: Triphosgene (0.4 equiv.) in acetonitrile.

-

-

Set up a microflow reactor system consisting of two syringe pumps, a T-mixer, and a reaction coil of appropriate length immersed in a temperature-controlled bath.

-

Pump Solution A and Solution B at equal flow rates into the T-mixer.

-

The combined stream flows through the reaction coil, with the residence time controlled by the flow rate and coil volume (typically < 1 second).

-

The output from the reactor is collected in a flask containing the N-deprotected peptide fragment (1.2 equiv.) in a suitable solvent.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product using standard chromatographic techniques.

Experimental Workflow: Microflow-Assisted Peptide Synthesis

Caption: Microflow-assisted amide bond formation workflow.

Johnston's Umpolung Amide Synthesis (UmAS) Approach

A conceptually novel approach to this compound was developed by Johnston and coworkers, employing Umpolung Amide Synthesis (UmAS).[4] This strategy reverses the traditional polarity of the reacting partners, where a nucleophilic α-nitro-α-bromo species (derived from an aldehyde) couples with an electrophilic amine derivative. A key advantage of UmAS is the complete suppression of epimerization at the α-carbon of the arylglycine residue.[4] The synthesis is convergent, involving the preparation of three key fragments that are subsequently coupled.

Quantitative Data Summary: Johnston UmAS Synthesis

| Step | Description | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | α-Bromo nitroalkane synthesis | Aryl aldehyde | N-Sulfinylamine, TMSBr, then Br-nitro-methane, catalyst | α-Bromo nitroalkane | 70-85 |

| 2 | UmAS Coupling | α-Bromo nitroalkane, Amine | KI, Urea-H₂O₂, THF/H₂O | Dipeptide | 65-80 |

| 3 | Fragment Assembly | Dipeptide fragments | Standard peptide coupling (EDC/HOAt) | Tri-, Hexa-, and Tetrapeptide fragments | 75-90 |

| 4 | Final Fragment Couplings | Protected fragments | DEPBT, DIPEA, DMF | Protected this compound | 68 |

| 5 | Global Deprotection | Protected this compound | H₂, Pd/C, MeOH/THF | This compound | 88 |

Experimental Protocol: Umpolung Amide Synthesis (UmAS)

-

To a solution of the α-bromo nitroalkane (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (10:1) is added potassium iodide (KI) (2.0 equiv.) and urea-hydrogen peroxide (UHP) (2.0 equiv.).

-

The amine component (1.2 equiv.) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired amide.

Logical Relationship: Umpolung Amide Synthesis Concept

Caption: Comparison of traditional and umpolung amide synthesis.

Conclusion

The stereoselective synthesis of this compound has been successfully addressed through three distinct and innovative strategies. The Süssmuth convergent synthesis provides a robust and reliable method, particularly with the use of the racemization-suppressing reagent DEPBT. The Fuse linear/convergent hybrid approach, leveraging the power of microflow chemistry, offers a highly efficient and scalable route with excellent control over stereochemistry. Finally, the Johnston Umpolung Amide Synthesis presents a paradigm-shifting strategy that completely circumvents the issue of epimerization for the challenging arylglycine residues. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired analogs, and available instrumentation. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Linear/Convergent Hybrid Synthesis of Feglymycin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Feglymycin is a naturally occurring 13-mer peptide with potent anti-HIV and antimicrobial properties.[1][2] Its structure is notable for containing multiple residues of 3,5-dihydroxyphenylglycine (Dpg) and 4-hydroxyphenylglycine (Hpg), which are highly susceptible to racemization during chemical synthesis.[1][2][3] This document outlines a linear/convergent hybrid approach for the total synthesis of this compound, leveraging a micro-flow amide bond formation technique to mitigate epimerization of the sensitive aryl glycine units.[1] This method offers a practical pathway for the synthesis of this compound and its analogues for further drug development.[2]

Overall Synthetic Strategy

The synthesis is designed as a hybrid of linear and convergent strategies. Two key fragments, a C-terminal hexapeptide and an N-terminal heptapeptide, are synthesized linearly. These fragments are then coupled in a convergent step to yield the full 13-mer peptide, this compound.[1][2] A key innovation in the linear elongation of the peptide chains is the use of a micro-flow reactor for the amide bond formations involving the racemization-prone Dpg residues.[1][2]

Caption: Overall linear/convergent hybrid strategy for this compound synthesis.

Data Presentation

Table 1: Synthesis of C-terminal Hexapeptide 2

| Step | Reactants | Product | Coupling Reagent | Yield (%) |

| 1 | Carboxylic acid 5, Amine | Dipeptide 20 | Triphosgene (in micro-flow) | 70 |

| ... | ... | ... | ... | ... |

Note: Detailed step-by-step yields for the entire hexapeptide synthesis are not fully available in the provided search results, but the initial key dipeptide formation is highlighted with a 70% yield.[2]

Table 2: Key Amide Bond Formation Conditions

| Carboxylic Acid Protecting Group (P) | Product | Yield (%) | Temperature (°C) |

| Boc (10a) | 18a | Low | - |

| Cbz (10b) | 18b | Good | - |

| Alloc (10c) | 18c | Good | - |

| Cbz (10b) | 18b | - | 10 |

| Alloc (10c) | 18c | - | 10 |

This table summarizes the investigation of different protecting groups for the nitrogen atom of D-Hpg during the micro-flow amide bond formation. The use of Cbz and Alloc protecting groups gave good yields, and lowering the temperature to 10°C was effective in suppressing racemization.[2]

Experimental Protocols

Protocol 1: Micro-flow Amide Bond Formation

This protocol describes the key step for coupling amino acids, particularly the racemization-prone Dpg residues, using a micro-flow reactor system.

Caption: Workflow for the micro-flow amide bond formation.

Methodology:

-

Reagent Preparation:

-

Prepare "Solution A" by dissolving the N-protected amino acid (carboxylic acid component) and N,N-diisopropylethylamine (DIEA) in a suitable solvent (e.g., N,N-dimethylacetamide - DMA).

-

Prepare "Solution B" by dissolving the amino acid ester (amine component) in a suitable solvent (e.g., DMA or a mixture like H₂O/MeCN).

-

Prepare a solution of triphosgene in the same solvent as Solution A.

-

-

Micro-flow Reaction Setup:

-

Use syringe pumps to introduce the triphosgene solution and Solution A into a T-shaped micromixer (Mixer 1).

-

The output from Mixer 1 is passed through a microreactor tube (Reactor 1) to allow for the formation of the acid chloride.

-

The stream from Reactor 1 is then mixed with Solution B in a second micromixer (Mixer 2).

-

The resulting mixture flows through a second microreactor tube (Reactor 2) to facilitate the amide bond formation. The reaction temperature can be controlled, for instance, at 10°C to suppress racemization.[2]

-

-

Workup and Isolation:

Protocol 2: Synthesis of C-terminal Dipeptide 20

This protocol is an example of the micro-flow amide bond formation for the synthesis of a key building block of the C-terminal hexapeptide.[2]

-

Reactants: Carboxylic acid 5 and amine 16 are used as the starting materials.

-

Reaction: The micro-flow amide bond formation is carried out as described in Protocol 1.

-

Isolation: The resulting dipeptide 20 is isolated via aqueous workup and recrystallization.

-

Yield: The reported yield for this specific reaction is 70% (13 g scale).[2]

Protocol 3: Final Fragment Coupling and Deprotection

This final stage of the synthesis involves coupling the two major peptide fragments followed by the removal of protecting groups.

Caption: Logical relationship in the final fragment coupling steps.

Methodology:

-

Deprotection and Coupling: The deprotection of the terminal groups of hexapeptide 2 and heptapeptide 3 and their subsequent coupling are performed following the conditions reported by the Süssmuth group.[2] This typically involves the use of a coupling agent like 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) under weakly basic conditions to minimize epimerization.[4][5]

-

Final Product Characterization: The structure of the synthesized this compound is confirmed by comparing its ¹H and ¹³C NMR, IR, and HRMS spectra, as well as its specific rotation, with the data reported in the literature.[2]

Discussion

The linear/convergent hybrid approach, particularly with the integration of micro-flow technology for amide bond formation, presents a robust solution to the significant challenge of racemization in this compound synthesis.[1][2] The use of triphosgene in the micro-flow system is advantageous as it is an inexpensive and atom-efficient reagent.[2] This strategy is not only effective for the total synthesis of this compound but also provides a flexible platform for the creation of analogues by allowing for modifications of individual amino acids in the linear synthesis phase. The scalability of micro-flow reactions further enhances the potential of this method for producing larger quantities of this compound and related oligopeptides for extensive biological evaluation.[2] More recent developments have also explored alternative methods like Umpolung Amide Synthesis (UmAS) to further address the challenges of synthesizing peptides containing aryl glycine residues.[6][7][8]

References

- 1. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of this compound Using Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled approaches to ß-fluoroamines and a formal synthesis of the anti-HIV and antibacterial peptide (-)-feglymycin [ir.vanderbilt.edu]

Application Notes and Protocols for Micro-flow Amide Bond Formation in Feglymycin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feglymycin, a potent anti-HIV and antimicrobial peptide, presents a significant synthetic challenge due to the presence of multiple, highly racemizable 3,5-dihydroxyphenylglycine (Dpg) residues.[1] Traditional batch synthesis methods often lead to significant epimerization, compromising the yield and purity of the final product. This document provides detailed application notes and protocols for the micro-flow-assisted amide bond formation, a key technology that enables the efficient and stereochemically controlled synthesis of this compound.[1] The use of a micro-flow reactor allows for precise control over reaction time and temperature, minimizing the residence time of highly reactive intermediates and thereby suppressing racemization.[2][3] This approach is central to the successful linear/convergent hybrid strategy for the total synthesis of this compound.[1]

Core Principles of Micro-flow Amide Bond Formation

The micro-flow synthesis of peptide bonds in the context of this compound synthesis relies on the rapid and strong activation of a carboxylic acid (the N-protected amino acid) using triphosgene, followed by an immediate reaction with the amine component (the deprotected peptide fragment). The key advantages of this approach are:

-

Precise Reaction Time Control: Micro-flow reactors enable residence times on the order of seconds, which is crucial for minimizing the lifespan of the highly reactive and racemization-prone activated amino acid species.[3]

-

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid and uniform heating and mixing, leading to consistent reaction conditions and high reproducibility.

-

Increased Safety: The small reaction volumes inherent to micro-flow systems minimize the risks associated with handling hazardous reagents like triphosgene and reactive intermediates.

-

Suppression of Epimerization: The short residence time of the activated species significantly reduces the opportunity for epimerization, a critical factor for the synthesis of peptides containing racemizable amino acids like Dpg.[1]

Experimental Protocols

General Setup for Micro-flow Amide Bond Formation

The micro-flow system for amide bond formation consists of three syringe pumps, a series of T-shaped micromixers, and coiled polytetrafluoroethylene (PTFE) tubing as the reactor. The setup is designed to sequentially mix the reagents and control the reaction time precisely.

Equipment:

-

Three syringe pumps (e.g., Harvard Apparatus PHD 2000)

-

PTFE tubing (e.g., 0.5 mm or 1.0 mm inner diameter)

-

T-shaped micromixers (e.g., PEEK or PTFE)

-

Temperature-controlled water bath

-

Back-pressure regulator (optional)

Protocol 1: Micro-flow Amide Coupling of N-Fmoc-Dpg(OTBS) with a Peptide Fragment

This protocol describes a representative amide coupling step in the linear synthesis of a this compound fragment, where an N-Fmoc protected and side-chain-protected Dpg residue is coupled to the N-terminus of a growing peptide chain.

Reagent Preparation:

-

Solution A: A solution of N-Fmoc-D-Dpg(OTBS) (1.5 equiv.) and N,N-diisopropylethylamine (DIEA) (3.0 equiv.) in anhydrous Tetrahydrofuran (THF).

-

Solution B: A solution of triphosgene (0.5 equiv.) in anhydrous THF.

-

Solution C: A solution of the HCl salt of the peptide fragment (1.0 equiv.) and DIEA (1.1 equiv.) in anhydrous THF.

Procedure:

-

Prime the micro-flow system with anhydrous THF.

-

Set the flow rates for the syringe pumps according to the desired residence time (see Table 1).

-

Simultaneously introduce Solution A and Solution B into the first T-shaped micromixer. The mixture then flows through the first reactor coil (activation step).

-

The effluent from the first reactor is mixed with Solution C at the second T-shaped micromixer.

-

The resulting mixture flows through the second reactor coil (coupling step).

-

The reaction mixture is collected from the outlet into a flask containing a quenching solution (e.g., saturated aqueous NH4Cl).

-

The crude product is then subjected to standard work-up and purification procedures (e.g., extraction and flash chromatography).

Data Presentation

Table 1: Representative Micro-flow Amide Coupling Reactions in this compound Synthesis

| Entry | N-Protected Amino Acid | Amine Component | Activation Time (s) | Coupling Time (s) | Yield (%) | d/l ratio |

| 1 | N-Fmoc-D-Dpg(OTBS) | H-Val-OMe | 0.5 | 4.3 | 92 | >99:1 |

| 2 | N-Fmoc-L-Hpg(OTBS) | H-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 88 | >99:1 |

| 3 | N-Fmoc-D-Dpg(OTBS) | H-Ala-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 85 | 98:2 |

| 4 | N-Fmoc-L-Val | H-Dpg(OTBS)-Ala-Dpg(OTBS)-Val-OMe | 0.5 | 4.3 | 90 | >99:1 |

Note: The data presented are representative examples based on the published synthesis and may not reflect the exact results for every coupling step. The d/l ratio refers to the stereochemical purity at the alpha-carbon of the newly coupled amino acid.

Visualizations

Diagram 1: Micro-flow Reactor Setup for Amide Bond Formation

Caption: Schematic of the micro-flow reactor setup.

Diagram 2: Logical Workflow of the Linear/Convergent Hybrid Synthesis of this compound

Caption: Linear/convergent strategy for this compound synthesis.

References

Feglymycin: Application Notes and Protocols for Antibacterial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feglymycin is a 13-amino acid peptide antibiotic originally isolated from Streptomyces sp. While extensively researched for its potent anti-HIV activity, this compound also exhibits notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its unique mechanism of action, targeting the early stages of peptidoglycan biosynthesis, makes it a compelling subject for antibacterial research and a potential lead compound for the development of novel therapeutics against drug-resistant pathogens.[2] This document provides detailed application notes and protocols for the investigation of this compound in antibacterial research.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis.[2] Specifically, it targets and inhibits two essential enzymes in this pathway:

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the first committed step in peptidoglycan biosynthesis.

-

MurC (UDP-N-acetylmuramate:L-alanine ligase): This enzyme is responsible for the addition of L-alanine to UDP-N-acetylmuramic acid.[3]

By inhibiting these enzymes, this compound effectively blocks the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death. The dual-targeting nature of this compound may also contribute to a lower propensity for the development of bacterial resistance.

Antibacterial Spectrum and Efficacy

This compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy against Gram-negative bacteria is limited, likely due to the presence of the outer membrane which can act as a permeability barrier.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-positive bacteria | (Not specified) | 32-64 | [1] |

Table 2: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | Organism | Inhibition Parameter | Value | Reference |

| MurA | Escherichia coli | Ki | 3.4 µM | [1] |

| MurC | Escherichia coli | Ki | 0.3 µM | [1] |

| MurA | Staphylococcus aureus | IC50 | 3.5 mM | [3] |

| MurC | Staphylococcus aureus | IC50 | 1.0 mM | [3] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

-

This compound

-

Target bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for OD600 readings)

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.

-

-

Serial Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Protocol 2: MurA/MurC Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the MurA and MurC enzymes. The specific detection method (e.g., colorimetric, fluorescent, or coupled-enzyme assay) will depend on the available reagents and instrumentation.

Materials:

-

This compound

-

Purified MurA or MurC enzyme

-

Enzyme-specific substrates (e.g., UDP-N-acetylglucosamine and phosphoenolpyruvate for MurA; UDP-N-acetylmuramic acid and L-alanine for MurC)

-

Assay buffer

-

Detection reagents (specific to the assay format)

-

96-well assay plates

-

Plate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents (enzyme, substrates, this compound dilutions, and detection reagents) in the appropriate assay buffer.

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the MurA or MurC enzyme to each well.

-